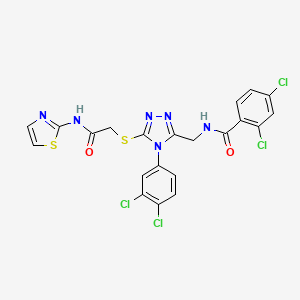
2,4-dichloro-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H14Cl4N6O2S2 and its molecular weight is 588.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2,4-dichloro-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS Number: 23589-75-5) is a synthetic organic molecule that exhibits a range of biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Structure
The molecular structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 404.06 g/mol |
| LogP | 3.070 |
| Solubility | Moderate |
| Melting Point | Not available |
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit:
- Anticancer Activity : The compound demonstrates significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma). The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as Bcl-2 and caspase cascades .
- Antimicrobial Properties : The presence of the thiazole moiety contributes to its antimicrobial activity. Studies indicate that derivatives containing this structure exhibit potent antibacterial and antifungal effects against a range of pathogens .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of the compound using various cancer cell lines. The IC50 values (concentration required to inhibit 50% of cell viability) are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 1.98 |
| HCT-116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These results indicate that the compound exhibits potent anticancer properties, particularly against lung and colon cancer cell lines.
Antimicrobial Activity
The compound has been tested against several bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 10 µg/mL |
| Candida albicans | 20 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Studies
- Anticancer Research : A study conducted by Evren et al. (2019) highlighted the effectiveness of similar thiazole-containing compounds against A549 and NIH/3T3 cell lines. The research indicated that structural modifications could enhance cytotoxicity, emphasizing the importance of substituent groups on phenyl rings for activity enhancement .
- Antimicrobial Applications : Research published in Acta Chemica Scandinavica demonstrated that triazole derivatives exhibited significant antifungal activity, making them suitable candidates for treating fungal infections . This aligns with the observed effects of our compound.
Propriétés
IUPAC Name |
2,4-dichloro-N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl4N6O2S2/c22-11-1-3-13(15(24)7-11)19(33)27-9-17-29-30-21(31(17)12-2-4-14(23)16(25)8-12)35-10-18(32)28-20-26-5-6-34-20/h1-8H,9-10H2,(H,27,33)(H,26,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTCXVWYTJHQDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl4N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














